AZ10419369
Description
AZ10419369 is a selective radioligand for the 5-HT1B receptor, primarily used in positron emission tomography (PET) imaging to study serotonin dynamics in vivo. It is labeled with carbon-11 ([11C]) and demonstrates high specificity for 5-HT1B receptors, enabling quantification of receptor availability and sensitivity to changes in extracellular serotonin (5-HT) concentrations . Its development addressed the need for a reliable PET tracer to investigate 5-HT1B receptor function in neuropsychiatric disorders, including depression, migraines, and Parkinson’s disease . Key pharmacokinetic parameters include an injected radioactivity of 382 ± 63 MBq, specific radioactivity of 330 ± 183 GBq/μmol, and an injected mass of 0.82 ± 0.78 μg in human studies .
Properties
CAS No. |
442548-93-8 |
|---|---|
Molecular Formula |
C26H30N4O4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N4O4/c1-18-3-8-21(30-11-9-28(2)10-12-30)25-24(18)22(31)17-23(34-25)26(32)27-19-4-6-20(7-5-19)29-13-15-33-16-14-29/h3-8,17H,9-16H2,1-2H3,(H,27,32) |
InChI Key |
JKPWOPNZKYPRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(OC2=C(C=C1)N3CCN(CC3)C)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Purity |
> 95% |
Synonyms |
5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholinophenyl)-4-oxo-4H-chromene-2-carboxamide |
Origin of Product |
United States |
Preparation Methods
Radiosynthesis Using [11C]Methyl Triflate
The radiolabeling of this compound begins with the desmethyl precursor compound, 8-(1-piperazinyl)-5-methylchrom-2-en-4-one-2-(4-morpholinophenyl) carboxamide , which is subjected to N-methylation using [11C]methyl triflate. This reaction is conducted under anhydrous conditions in acetonitrile, with triethylamine (TEA) serving as a base to facilitate the methylation process. The reaction typically proceeds at ambient temperature for 2–5 minutes, achieving radiochemical yields of 60–80%.
Key reaction parameters include:
-
Precursor concentration : 1–2 mg/mL in acetonitrile
-
Methylation agent : [11C]methyl triflate (generated from [11C]methane via gas-phase iodination)
-
Reaction time : <5 minutes to minimize radiolysis
The product, [11C]this compound, is isolated via semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of ethanol:water (70:30, v/v) with 0.1% trifluoroacetic acid (TFA).
Radiochemical Purification and Analysis
Chromatographic Purification
Post-synthesis purification of [11C]this compound employs a dual-column system:
-
Trapping column : Oasis HLB cartridge to concentrate the crude product
-
Semi-preparative HPLC : XBridge C18 column (5 µm, 10 × 250 mm) with ethanol:water (70:30, 0.1% TFA) at 4 mL/min
This process achieves radiochemical purity >99%, with total synthesis time under 40 minutes from end-of-bombardment.
Analytical Characterization
Quality assessment of the final product includes:
-
Radio-HPLC : Symmetry C18 column (3.5 µm, 3.0 × 150 mm), acetonitrile:20 mM ammonium formate (pH 4.5) (60:40) at 0.5 mL/min
-
Mass spectrometry : ESI-MS confirms molecular ion at m/z 451.2 [M+H]+ for the unlabeled compound
-
UV detection : 254 nm for quantifying carrier content
Quality Control and Validation
Specific Radioactivity and Stability
Batch-specific parameters for [11C]this compound include:
Residual Solvent and Sterility Testing
Compliance with USP <823> guidelines requires:
-
Acetonitrile residues : <0.04% (v/v) via gas chromatography
-
Bacterial endotoxins : <175 EU/dose (Limulus amebocyte lysate assay)
Challenges in Radiosynthesis Optimization
Isotope Dilution Effects
The use of high-specific-activity [11C]methyl triflate is critical to minimize carrier-added product. Studies demonstrate that precursor concentrations >2 mg/mL lead to undesirable isotope dilution, reducing specific radioactivity by 30–40%.
Diastereomer Separation
Early synthetic routes produced a mixture of ( R )- and ( S )-diastereomers, requiring elaborate chromatographic separation using methanol gradients in dichloromethane. Modern protocols employ chiral auxiliaries during precursor synthesis to enforce stereochemical control, eliminating this bottleneck.
Applications in PET Imaging
Validation studies in non-human primates and humans confirm that [11C]this compound exhibits:
Chemical Reactions Analysis
Types of Reactions
AZ10419369 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Neuroimaging Studies
AZ10419369 has been utilized in several PET studies to assess receptor occupancy and the effects of serotonergic drugs. For instance:
- Binding Studies : In a study involving non-human primates, [^11C]this compound was administered to measure 5-HT1B receptor occupancy and its correlation with cerebral blood volume changes. The results indicated a dose-dependent response related to receptor occupancy, highlighting the compound's utility in understanding serotonin dynamics in the brain .
- Comparison with Other Ligands : Research has shown that [^11C]this compound exhibits high binding affinity in key brain regions associated with the 5-HT1B receptor, such as the striatum and substantia nigra. This has been corroborated by autoradiography studies .
2. Pharmacological Research
This compound has been instrumental in exploring the pharmacodynamics of serotonergic agents:
- Evaluating Drug Effects : In studies examining the impact of serotonin concentration enhancers like fenfluramine and escitalopram, this compound binding was sensitive to changes in serotonin levels. For example, significant reductions in binding potential were observed following administration of these drugs, suggesting its effectiveness as a biomarker for serotonergic activity .
- Clinical Implications : Clinical studies have demonstrated that alterations in [^11C]this compound binding correlate with treatment responses in major depressive disorder (MDD) patients receiving selective serotonin reuptake inhibitors (SSRIs). Changes in binding were statistically significant and associated with improvements on depression rating scales .
Case Studies
Mechanism of Action
AZ10419369 exerts its effects by selectively binding to the 5-HT1B receptor, a subtype of serotonin receptor. This binding is highly specific and allows for the visualization of 5-HT1B receptor distribution in the brain using PET imaging. The compound’s binding to the receptor is sensitive to changes in endogenous serotonin concentrations, making it a valuable tool for studying the serotonin system’s dynamics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Binding Affinity and Selectivity
AZ10419369 is distinguished from other serotonergic radioligands by its exclusive 5-HT1B receptor targeting. For example:
- [11C]MADAM : A 5-HTT (serotonin transporter) ligand used in tandem with this compound to study correlations between 5-HTT and 5-HT1B receptor densities. While [11C]MADAM targets presynaptic serotonin transporters, this compound focuses on postsynaptic 5-HT1B receptors, enabling complementary insights into serotonergic pathways .
- [11C]Cimbi-36: A 5-HT2A receptor agonist.
- [11C]P943: Another 5-HT1B radioligand. Both [11C]P943 and this compound exhibit sensitivity to acute serotonin release (e.g., via fenfluramine), but this compound has been more extensively validated in translational studies involving non-human primates (NHPs) and humans .
Pharmacological Sensitivity
This compound demonstrates robust sensitivity to pharmacological challenges:
- Comparatively, [11C]P943 shows a 9–30% BPND reduction after high-dose citalopram, suggesting this compound’s superior dynamic range .
- Antidepressants : Vortioxetine, a multimodal antidepressant, reduces this compound binding by 20–40% in cortical and subcortical regions at clinical doses, indicating direct 5-HT1B receptor occupancy. In contrast, SSRIs like citalopram show minimal effects except in the dorsal raphe nucleus .
Species-Specific Variability
This compound’s brain uptake is species-dependent.
Key Data Tables
Table 1: Comparative BPND Reductions After Pharmacological Challenges
Table 2: Test-Retest Reliability of this compound
| Metric | Value | Detail | Reference |
|---|---|---|---|
| BPND Variability | <3% | Serotonergic projection areas | |
| Correlation (r) | 0.78 | Autoradiography vs. PET binding |
Biological Activity
AZ10419369, a novel compound primarily recognized for its role as a partial agonist at the 5-HT1B receptor, has garnered significant attention in neuropharmacology due to its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, effects on serotonin levels, and implications for clinical research.
This compound acts as a partial agonist at the 5-HT1B serotonin receptors, which are widely distributed in the brain and play a crucial role in modulating neurotransmitter release. The compound's binding affinity and occupancy at these receptors have been extensively studied using positron emission tomography (PET) imaging techniques.
Key Findings:
- Binding Affinity : Studies have shown that this compound exhibits high sensitivity to changes in serotonin (5-HT) concentration, making it a valuable radioligand for assessing serotonergic activity in vivo .
- Dose-Dependent Effects : The compound has been observed to elicit a biphasic hemodynamic response correlated with 5-HT1B receptor occupancy. Higher doses resulted in significant cerebral blood volume changes, indicating neuronal activity modulation .
Effects on Serotonin Levels
This compound's ability to influence serotonin levels has been demonstrated through various pharmacological challenges. Research indicates that the compound can significantly reduce binding potential (BP) of [11C]this compound, correlating with increased extracellular serotonin levels.
Study Highlights:
- Pharmacological Challenges : In studies involving cynomolgus monkeys and pigs, administration of serotonergic agents like amphetamine and escitalopram led to notable decreases in [11C]this compound binding, supporting its role as an indicator of endogenous serotonin fluctuations .
- Clinical Relevance : These findings suggest that this compound could be instrumental in studying conditions related to serotonergic dysregulation, such as depression and anxiety disorders.
Research Case Studies
Several studies have been conducted to explore the biological activity of this compound in different contexts:
Case Study 1: PET Imaging in Non-Human Primates
In a study involving non-human primates (NHPs), this compound was administered via bolus followed by constant infusion. The results indicated that:
- 5-HT1B Receptor Occupancy : There was a clear dose-dependent relationship between this compound administration and receptor occupancy, with significant hemodynamic responses observed only with this partial agonist .
Case Study 2: Serotonin Release Correlation
A study aimed at measuring extracellular serotonin levels showed that:
- Correlation with Binding Potential : Increases in interstitial serotonin following pharmacological challenges were directly correlated with decreased BP of [11C]this compound, reinforcing its utility as a biomarker for serotonergic activity .
Data Summary
The following table summarizes key parameters from various studies on this compound:
Q & A
Q. What is the primary application of [11C]AZ10419369 in neuroimaging research?
[11C]this compound is a selective positron emission tomography (PET) radioligand for quantifying serotonin 1B (5-HT1B) receptor availability in vivo. It is widely used to study receptor density, drug occupancy, and neurotransmitter dynamics in neuropsychiatric disorders. Its partial agonist properties and sensitivity to changes in extracellular serotonin levels make it valuable for evaluating pharmacological interventions, such as antidepressants (e.g., vortioxetine) or serotonin-releasing agents .
Q. How is the binding potential (BPND) of [11C]this compound quantified in PET studies?
BPND is calculated using the simplified reference tissue model (SRTM), with the cerebellum as a reference region due to its low 5-HT1B receptor density. This method avoids invasive arterial blood sampling and has been validated in humans and non-human primates. Key parameters include the non-displaceable binding potential (BPND), which reflects receptor availability, and the use of time-activity curves from PET imaging .
Q. What role do ABC transporters play in the brain uptake of [11C]this compound?
ABC transporters, particularly P-glycoprotein (P-gp), limit [11C]this compound penetration across the blood-brain barrier (BBB). Pretreatment with cyclosporine A (CsA), an ABC transporter inhibitor, significantly increases brain uptake in mice, rats, and guinea pigs. Species-specific differences in transporter activity necessitate careful interpretation of preclinical data .
Advanced Research Questions
Q. How do species differences impact the interpretation of [11C]this compound PET data in preclinical studies?
- Mice/Rats : Rapid clearance and low baseline uptake due to high P-gp activity. CsA pretreatment increases BPND by 200% in mice and 150% in rats.
- Guinea Pigs : Slow washout and higher baseline uptake, with CsA increasing %SUV (standardized uptake value) but not BPND .
- Non-human primates : BPND correlates with autoradiography-derived receptor density, enabling translational validation . These differences highlight the need for species-specific protocols when extrapolating BBB permeability data to humans .
Q. What methodological challenges arise when measuring [11C]this compound binding in brainstem regions?
Brainstem quantification is complicated by low signal-to-noise ratios and partial volume effects. To address this, high-resolution 3D autoradiography templates and parametric BPND images are used to define volumes of interest (VOIs). Automated VOI delineation improves reliability compared to manual methods, achieving intraclass correlation coefficients (ICCs) >0.8 in test-retest studies .
Q. How do serotonin-enhancing drugs affect [11C]this compound binding kinetics?
- Vortioxetine : Reduces BPND by 20–40% at clinically relevant doses (0.3–1.0 mg/kg) via direct 5-HT1B receptor occupancy, not solely serotonin elevation .
- Escitalopram : Induces modest BPND reductions (10%) through serotonin concentration increases, as shown in primate studies .
- Fenfluramine : Causes 50% BPND reduction via serotonin release, demonstrating the ligand’s sensitivity to neurotransmitter dynamics .
Q. What strategies resolve contradictions in [11C]this compound uptake data across experimental models?
- Arterial vs. reference tissue methods : Use cerebellum as a reference region to avoid arterial sampling challenges in rodents .
- CsA pretreatment standardization : Apply species-specific CsA doses to control ABC transporter effects (e.g., 25 mg/kg in mice vs. 50 mg/kg in rats) .
- Cross-species validation : Compare PET data with ex vivo autoradiography to confirm receptor-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
